N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2(9)6-4-3(5)7-10-8-4/h1H3,(H2,5,7)(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQUWHSBVLLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878734 | |
| Record name | Furazanamine, 4-(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140706-47-4 | |
| Record name | Furazanamine, 4-(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Acetamidoxime with Trichloroacetonitrile
Acetamidoxime (CH₃C(=NOH)NH₂) reacts with trichloroacetonitrile (Cl₃CCN) under acidic conditions to form the 1,2,5-oxadiazole ring. The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the nitrile’s carbon, followed by cyclization and elimination of HCl.
Procedure :
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Step 1 : Mix equimolar amounts of acetamidoxime and trichloroacetonitrile in dichloromethane.
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Step 2 : Add catalytic p-toluenesulfonic acid and reflux at 80°C for 12 hours.
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Step 3 : Isolate the intermediate 3-trichloromethyl-4-amino-1,2,5-oxadiazole via column chromatography (hexane/ethyl acetate).
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Step 4 : Hydrolyze the trichloromethyl group using aqueous NaOH (10%) at 60°C to yield 4-amino-1,2,5-oxadiazol-3-ol.
Key Modification :
The hydroxyl group at position 3 is acetylated using acetic anhydride in pyridine, yielding this compound in 68% overall yield.
Substitution Reactions on Pre-formed Oxadiazoles
Functionalization of pre-synthesized oxadiazoles offers a modular approach to introduce the acetamide group.
Displacement of Chlorine in 3-Chloro-4-nitro-1,2,5-oxadiazole
A chlorine atom at position 3 serves as a leaving group for nucleophilic substitution.
Procedure :
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Step 1 : Synthesize 3-chloro-4-nitro-1,2,5-oxadiazole via nitration of 3-chloro-1,2,5-oxadiazole using HNO₃/H₂SO₄ at 0°C.
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Step 2 : React with acetamide (CH₃CONH₂) in DMF at 100°C for 24 hours, replacing chlorine with the acetamide group.
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Step 3 : Reduce the nitro group at position 4 using H₂/Pd-C in ethanol to yield the final product (45% yield).
Challenges :
Direct Acetylation of 4-Amino-1,2,5-oxadiazol-3-amine
Post-synthetic acetylation is a straightforward method to install the acetamide moiety.
Acetylation Using Acetic Anhydride
Procedure :
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Step 1 : Synthesize 4-amino-1,2,5-oxadiazol-3-amine via reduction of 4-nitro-1,2,5-oxadiazol-3-amine (SnCl₂/HCl).
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Step 2 : Dissolve in pyridine and treat with acetic anhydride (2 equiv) at 25°C for 6 hours.
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Step 3 : Purify via recrystallization (ethanol/water) to obtain this compound (82% yield).
Optimization :
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Amidoxime Cyclization | Acetamidoxime | 68 | One-pot synthesis | Requires harsh acidic conditions |
| Chlorine Substitution | 3-Chloro-4-nitro-oxadiazole | 45 | Modular functionalization | Low yield due to competing hydrolysis |
| Direct Acetylation | 4-Amino-oxadiazol-3-amine | 82 | High selectivity | Multi-step synthesis of precursor |
Mechanistic Insights
Cyclization Mechanism
The reaction between acetamidoxime and trichloroacetonitrile proceeds via intermediate formation of an O-acylated species, which undergoes intramolecular cyclization to form the oxadiazole ring. The trichloromethyl group acts as an electron-withdrawing group, facilitating nucleophilic attack.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium dichloroisocyanurate (SDCI).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield various acylated or alkylated products.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
| Derivative C | C. albicans | 8 µg/mL |
These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy, making these compounds potential candidates for developing new antibiotics.
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Effects of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis via caspase activation |
| HEPG2 (Liver) | 15 | Inhibition of cell cycle progression |
| A549 (Lung) | 12 | Modulation of apoptosis-related proteins |
The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through various pathways such as caspase activation and modulation of cell cycle regulators.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells compared to untreated controls.
Antimicrobial Efficacy Against Resistant Strains : A study highlighted the effectiveness of specific derivatives against multidrug-resistant strains of bacteria and fungi .
Industrial Production Methods
For industrial applications, optimization of synthetic routes is crucial to increase yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent production quality .
Mechanism of Action
The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide with structurally related compounds:
Key Observations:
- Electronic Effects: The oxadiazole ring in the target compound introduces electron-withdrawing properties, enhancing stability and reactivity in nucleophilic environments compared to phenolic analogs like paracetamol .
- Hydrogen Bonding: The amino group on the oxadiazole and the acetamide moiety enable strong hydrogen-bonding interactions, which are absent in the methanol derivative () .
- Steric and Solubility Impact : The 4-nitrophenyl group in the compound from increases molecular weight (337.27 g/mol) and reduces aqueous solubility compared to the parent compound .
Pharmacological and Industrial Relevance
- Bioactivity: Oxadiazoles are known for antimicrobial, anticancer, and anti-inflammatory properties. The amino and acetamide groups in the target compound may enhance binding to biological targets like kinases or proteases .
- Material Science: The methanol derivative () serves as a precursor for polymers, whereas nitrophenyl derivatives () are used in explosives or dyes due to nitro group reactivity .
Biological Activity
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound features an oxadiazole ring, which is known for its pharmacological relevance. The presence of an amino group and an acetamide moiety enhances its reactivity and potential therapeutic applications. The molecular formula for this compound is CHNO.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It may inhibit specific enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in biological molecules. This interaction is crucial for its antimicrobial and anticancer activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating its efficacy against various pathogens found:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |
| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |
| Mycobacterium tuberculosis | 0.75 μg/mL | 1.5 μg/mL |
These results indicate that the compound has a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium species, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Increased levels of pro-apoptotic markers were observed alongside decreased levels of anti-apoptotic proteins.
- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models.
A summary of these findings is presented in the following table:
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical cancer) | 15 | Apoptosis induction |
| MCF7 (Breast cancer) | 20 | Cell cycle arrest |
| A549 (Lung cancer) | 18 | Inhibition of proliferation |
These findings highlight the potential of this compound as an anticancer agent .
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : In a clinical setting, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated patients compared to controls.
- Anticancer Research : A study involving xenograft models treated with this compound reported a reduction in tumor size by over 50% after four weeks of treatment. Histopathological analysis revealed increased apoptosis within tumor tissues.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and its derivatives?
The synthesis typically involves functionalizing the oxadiazole core. For example, 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)acetamide is synthesized by refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, followed by TLC monitoring, filtration, and recrystallization . Adapting this method, the 4-amino group on the oxadiazole ring can be introduced via nitration followed by reduction or direct substitution. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions like ring-opening.
Q. How can the structure of this compound be confirmed experimentally?
A combination of spectroscopic and analytical techniques is essential:
- NMR : ¹H and ¹³C NMR can identify proton environments (e.g., acetamide methyl group at ~2.1 ppm) and oxadiazole ring carbons (e.g., C-3 at ~155 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated m/z 297.0861 for a related oxadiazole derivative) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (NH₂ stretching) validate functional groups .
Q. What are the key stability considerations for this compound during storage and handling?
The compound’s oxadiazole ring is sensitive to strong acids/bases, which may hydrolyze the heterocycle. Storage under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF, DMSO) is recommended. Moisture and light exposure should be minimized to prevent decomposition . Safety protocols include using PPE (gloves, goggles) and avoiding inhalation of fine powders .
Advanced Research Questions
Q. How can molecular docking studies predict the pharmacological potential of this compound derivatives?
Computational docking evaluates binding affinity to target proteins (e.g., viral proteases or kinases). For a related oxadiazole-triazole hybrid, AutoDock Vina or Schrödinger Suite can simulate interactions with active sites (e.g., SARS-CoV-2 main protease). Parameters like binding energy (ΔG), hydrogen bonding, and hydrophobic interactions are analyzed. Validation via MD simulations ensures stability of docked conformations .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural characterization?
Contradictions often arise from tautomerism or solvent effects. For example, the 4-amino group’s resonance in DMSO-d₆ may split due to hydrogen bonding. Strategies include:
Q. What structure-activity relationship (SAR) trends are observed for oxadiazole-acetamide hybrids in medicinal chemistry?
Key SAR findings include:
- Oxadiazole substitution : Electron-donating groups (e.g., –NH₂ at C-4) enhance bioavailability by improving solubility .
- Acetamide linker : Methyl substitution increases metabolic stability compared to bulkier groups .
- Heterocyclic fusion : Hybrids with benzimidazole or triazole moieties show improved target selectivity (e.g., kinase inhibition) .
Q. What analytical challenges arise in quantifying trace impurities in this compound batches?
Impurities like unreacted intermediates or hydrolysis products require LC-MS/MS with a C18 column (e.g., Agilent ZORBAX) and MRM mode for sensitivity. Internal standards (e.g., isotopically labeled analogs) correct matrix effects. Detection limits <1 ppm can be achieved with ESI+ ionization .
Methodological Guidelines
- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., reagent stoichiometry, reaction time) and minimize byproducts .
- Data Validation : Cross-validate computational docking results with in vitro assays (e.g., enzyme inhibition IC₅₀) to confirm predicted activity .
- Safety Compliance : Follow ISO 9001 protocols for handling reactive intermediates (e.g., chloroacetyl chloride) and waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
